molecular formula C9H14O2Si B1337787 (4-Methoxyphenyl)dimethylsilanol CAS No. 22868-26-4

(4-Methoxyphenyl)dimethylsilanol

Cat. No.: B1337787
CAS No.: 22868-26-4
M. Wt: 182.29 g/mol
InChI Key: DDLYKNBMTGBOQY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)dimethylsilanol, also known as MDPMS, is a silanol compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Catalysis in Organic Synthesis

(4-Methoxyphenyl)dimethylsilanol has been utilized in palladium-catalyzed cross-coupling reactions. This process involves the coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides using triphenylphosphine oxide as a stabilizing ligand. The reaction allows for the preparation of unsymmetrical biaryls, indicating its potential in synthetic organic chemistry (Denmark, Smith & Tymonko, 2007).

Polymer Science

In polymer science, this compound has been used in the synthesis of poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene (Lu, Pearce & Kwei, 1993). This synthesis involves an oxygen atom insertion into the Si-H bond. The resulting polymer and copolymers are stable at room temperature, offering interesting properties for material science applications.

Anticancer Research

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to this compound, was identified as a potential anticancer clinical candidate due to its potent apoptosis-inducing properties and efficacy in cancer models (Sirisoma et al., 2009). It has shown high efficacy in human breast and other mouse xenograft cancer models, indicating its potential in cancer treatment.

Electronic and Optical Materials

Compounds containing this compound have been explored in the development of materials for optoelectronic devices. For example, triphenylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, indicating potential applications in electrochromic devices and organic light-emitting diodes (OLEDs) (Wu, Lin & Liou, 2019).

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound-related compounds have been synthesized and evaluated for various biological activities. For instance, diarylheptanoids derived from Alpinia officinarum, containing a 4-methoxyphenyl group, have shown significant cytotoxicity against neuroblastoma cell lines and have been studied for their potential antitumor activities (Tabata et al., 2009).

Future Directions

A paper titled “Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation” discusses the synthesis of diversely functionalized organosilanols, silanediols, and polymeric siloxanol engaging a wide spectrum of hydrosilanes under ambient reaction conditions . This could potentially indicate future directions for the use of “(4-Methoxyphenyl)dimethylsilanol”.

Properties

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446018
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-26-4
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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